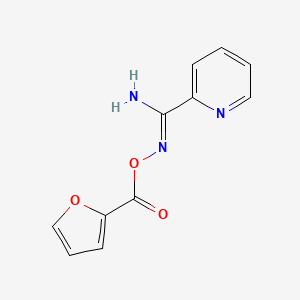![molecular formula C20H26N2O3 B5774283 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5774283.png)
2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenols and is a potent and selective antagonist of the dopamine D4 receptor.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves its selective antagonism of the dopamine D4 receptor. This receptor is widely distributed in the brain and is believed to play a role in the regulation of mood, cognition, and behavior. By blocking the activity of this receptor, this compound is believed to modulate the activity of the dopaminergic system, which is implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to decrease the activity of the mesolimbic dopaminergic system, which is believed to play a role in the development of addiction. In addition, this compound has also been shown to increase the activity of the prefrontal cortex, which is believed to play a role in the regulation of mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is its high selectivity for the dopamine D4 receptor. This makes it an ideal compound for studying the role of this receptor in various psychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol. One area of research is the development of more selective and potent antagonists of the dopamine D4 receptor. In addition, there is also a need for more studies on the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, there is a need for more studies on the potential therapeutic applications of this compound in various psychiatric disorders.
Métodos De Síntesis
The synthesis of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves a multistep process. The first step involves the reaction of 2,6-dimethoxyphenol with 4-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methoxy}phenol. The second step involves the demethylation of the methoxy group using boron tribromide, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a potential treatment for schizophrenia. Studies have shown that this compound has a high affinity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of schizophrenia. In addition, this compound has also been studied for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15-6-4-5-7-17(15)22-10-8-21(9-11-22)14-16-12-18(24-2)20(23)19(13-16)25-3/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYQOXCGKYYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)

![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)


![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)



![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)

